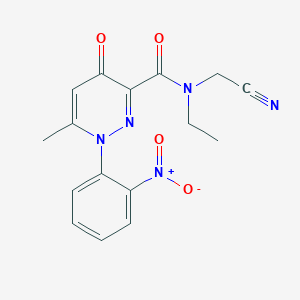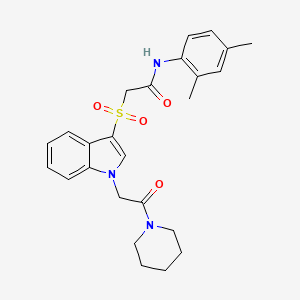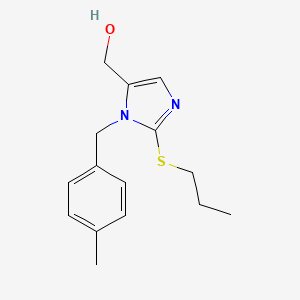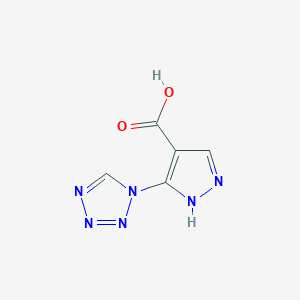
N-(氰甲基)-N-乙基-6-甲基-1-(2-硝基苯基)-4-氧代哒嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a nitrophenyl group, a cyanomethyl group, and an ethyl group. These functional groups could potentially influence the compound’s reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the compound more reactive. The cyanomethyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound known as AKOS008149340, N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, EN300-26681380, or Z826831530.
Pharmaceutical Applications
Anticancer Research: This compound has shown potential in the development of anticancer agents. Its unique structure allows it to interact with specific cellular pathways, potentially inhibiting the growth of cancer cells . Researchers are exploring its efficacy in targeting various cancer types, including breast and lung cancer.
Antimicrobial Agents: The compound’s structure suggests it could be effective against a range of microbial pathogens. Studies are investigating its use as a broad-spectrum antimicrobial agent, which could be crucial in the fight against antibiotic-resistant bacteria .
Chemical Synthesis
Heterocyclic Compound Synthesis: The compound is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds are essential in the development of new pharmaceuticals and agrochemicals . Its reactivity makes it a versatile building block in organic synthesis.
Catalysis: Researchers are exploring the use of this compound as a catalyst in organic reactions. Its unique chemical properties can facilitate various catalytic processes, potentially leading to more efficient and sustainable chemical manufacturing .
Material Science
Polymer Development: The compound is being studied for its potential in developing new polymers with unique properties. These polymers could have applications in various industries, including automotive, aerospace, and electronics .
Nanotechnology: Its incorporation into nanomaterials is being explored to enhance the properties of these materials. This could lead to advancements in fields such as drug delivery, imaging, and sensors .
Environmental Science
Pollution Control: The compound’s ability to interact with pollutants is being investigated for environmental cleanup applications. It could be used to develop new materials or methods for removing contaminants from water and soil .
Green Chemistry: Researchers are looking into its use in green chemistry applications, where it could help develop more sustainable chemical processes. This includes reducing the use of hazardous substances and minimizing waste .
Agricultural Science
Pesticide Development: The compound’s potential as a pesticide is being explored. Its unique chemical structure could make it effective against a variety of pests, helping to protect crops and improve agricultural yields .
Plant Growth Regulators: Studies are investigating its use as a plant growth regulator. It could help enhance plant growth and development, leading to more robust and productive crops .
Biotechnology
Enzyme Inhibition: The compound is being studied for its ability to inhibit specific enzymes. This could have applications in developing new biotechnological tools and therapies .
Genetic Research: Its potential role in genetic research is also being explored. It could be used to study gene expression and regulation, providing insights into various biological processes .
Medical Imaging
Contrast Agents: The compound’s properties make it a candidate for developing new contrast agents for medical imaging. These agents could improve the clarity and accuracy of imaging techniques such as MRI and CT scans .
Diagnostic Tools: Researchers are investigating its use in developing new diagnostic tools. It could help detect diseases at an earlier stage, improving patient outcomes .
Energy Storage
Battery Technology: The compound is being explored for its potential in developing new battery technologies. Its unique properties could lead to more efficient and longer-lasting batteries .
Supercapacitors: Studies are also looking into its use in supercapacitors, which are essential for energy storage and management in various applications .
未来方向
属性
IUPAC Name |
N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-3-19(9-8-17)16(23)15-14(22)10-11(2)20(18-15)12-6-4-5-7-13(12)21(24)25/h4-7,10H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDWJVWFOSMRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=NN(C(=CC1=O)C)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-ethyl-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propan-2-one](/img/structure/B2438155.png)
![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride](/img/structure/B2438157.png)

![1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B2438159.png)
![8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2438163.png)
![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide](/img/structure/B2438168.png)
![5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2438169.png)
![ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2438170.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide](/img/structure/B2438171.png)

![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)

![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2438177.png)
